molecular formula C22H25NO5 B12396741 Dehydrocorydaline (hydroxyl)

Dehydrocorydaline (hydroxyl)

Cat. No.: B12396741
M. Wt: 383.4 g/mol
InChI Key: VABDSZRJMKHGCS-UHFFFAOYSA-M
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Description

Dehydrocorydaline (hydroxyl) is a quaternary alkaloid derived from the Corydalis species, particularly Corydalis yanhusuo. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antibacterial, and cardioprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrocorydaline (hydroxyl) can be synthesized through various chemical reactions involving the Corydalis species. The extraction process typically involves the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to isolate and purify the compound .

Industrial Production Methods: Industrial production of dehydrocorydaline (hydroxyl) involves large-scale extraction from Corydalis yanhusuo using solvents such as methanol. The extract is then subjected to purification processes, including crystallization and chromatography, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Dehydrocorydaline (hydroxyl) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of dehydrocorydaline (hydroxyl), each with distinct pharmacological properties .

Comparison with Similar Compounds

Dehydrocorydaline (hydroxyl) belongs to the class of isoquinoline alkaloids, which includes other compounds such as:

Uniqueness: Dehydrocorydaline (hydroxyl) stands out due to its multi-targeting mechanism, which allows it to exert a wide range of pharmacological effects. Its ability to modulate multiple pathways makes it a versatile compound for various therapeutic applications .

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;hydroxide

InChI

InChI=1S/C22H24NO4.H2O/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H2/q+1;/p-1

InChI Key

VABDSZRJMKHGCS-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[OH-]

Origin of Product

United States

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